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Compound of Interest

Compound Name: N-cyclohexyl-DL-alanine

Cat. No.: B15286589

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the isomers
of N-cyclohexyl-DL-alanine. Due to the limited availability of direct experimental spectra for N-
cyclohexyl-DL-alanine, this comparison is based on data from closely related compounds,
including alanine isomers and 3-cyclohexyl-L-alanine. The presented data serves as a
predictive guide for researchers working with these molecules.

Data Presentation

The following tables summarize the anticipated spectroscopic data for the N-cyclohexyl-DL-
alanine isomers.

Table 1: Predicted *H NMR Spectroscopic Data for N-cyclohexyl-DL-alanine
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Predicted Chemical

Proton Assignment _ Multiplicity Notes
Shift (ppm)

Coupled to the methyl
o-CH ~3.5-3.8 Quartet protons and the N-H

proton.

Coupled to the a-CH
Methyl (CHs) ~1.3-15 Doublet

proton.

Chemical shift is
N-H Variable Broad Singlet dependent on solvent

and concentration.
Cyclohexyl CH (N-CH) ~2.8-3.2 Multiplet

Overlapping signals
Cyclohexyl CH2 ~1.0-2.0 Multiplet for the remaining

cyclohexyl protons.

) May not be observed

Carboxyl (COOH) ~10.0- 12.0 Broad Singlet

in all solvents.

Note: These are estimated values. Actual experimental values may vary based on solvent and

other experimental conditions.

Table 2: Predicted 13C NMR Spectroscopic Data for N-cyclohexyl-DL-alanine
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Predicted Chemical Shift

Carbon Assignment Notes
(Ppm)

Carbonyl (C=0) ~175 - 180

a-Carbon ~50 - 55

Methyl Carbon ~18 - 22

Cyclohexyl C-N ~55-60

Cyclohexyl C2/Cs ~30-35

Cyclohexyl Cs/Cs ~24 - 28

Cyclohexyl Ca ~25-29

Note: These are estimated values. Actual experimental values may vary based on solvent and

other experimental conditions.

Table 3: Predicted Key IR Absorption Bands for N-cyclohexyl-DL-alanine

Predicted Wavenumber

Functional Group Intensity
(cm~)

N-H Stretch 3300 - 3500 Medium, Broad

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C=0 Stretch (Carboxylic Acid) 1700 - 1730 Strong

N-H Bend 1550 - 1650 Medium

C-N Stretch 1020 - 1250 Medium

Table 4: Predicted Mass Spectrometry Data for N-cyclohexyl-DL-alanine
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lon Predicted m/z Notes
[M]+ 171.12 Molecular lon
[M-COOH]+ 126.12 Loss of the carboxyl group.

Fragment corresponding to
[CeH11NH2]+ 99.11 _
cyclohexylamine.

Experimental Protocols

The following are detailed methodologies for acquiring the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the N-cyclohexyl-DL-alanine isomer in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, D20, or DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-15 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or higher field NMR spectrometer.
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o Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid sample directly on the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

e Parameters:

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32.

[¢]

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should
be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).
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e Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

o Parameters (for ESI-MS):

o

lonization Mode: Positive or negative ion mode.

[¢]

Capillary Voltage: 3-5 kV.

[e]

Nebulizing Gas Flow: Dependent on the instrument.

[e]

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

(¢]

Mass Range: m/z 50-500.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-
cyclohexyl-DL-alanine isomers.
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Caption: Workflow for the spectroscopic comparison of N-cyclohexyl-DL-alanine isomers.

« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of N-
cyclohexyl-DL-alanine Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15286589#spectroscopic-data-comparison-for-n-
cyclohexyl-dl-alanine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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